3-Trimethylsilyl-2-oxazolidinone

概要

説明

3-Trimethylsilyl-2-oxazolidinone is used as a silylating agent for carboxylic acids, 1,3-dicarbonyl compounds, and hydroxyl compounds . It is also used as a pharmaceutical intermediate . It has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes .

Synthesis Analysis

The synthesis of 3-Trimethylsilyl-2-oxazolidinone involves the use of N-trimethylsilyl-2-oxazolidinone (TMSO) with triflic acid as a catalyst for the silylation of ketones, alcohols, mercaptans, and carboxylic acids . It has been reported that TMSO promotes the dissociation of LiPF6, prevents the hydrolysis of ion-paired LiPF6, and scavenges HF in the electrolyte .Molecular Structure Analysis

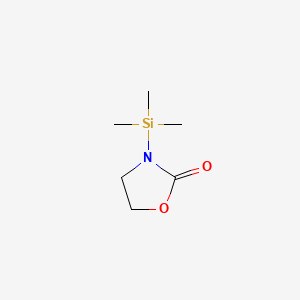

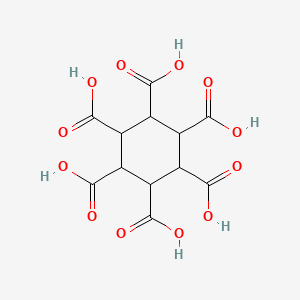

The molecular structure of 3-Trimethylsilyl-2-oxazolidinone can be viewed using Java or Javascript . The molecular formula is C6H13NO2Si .Chemical Reactions Analysis

3-Trimethylsilyl-2-oxazolidinone is a silylating agent, useful for the silylation of carboxylic acids, 1,3-dicarbonyl compounds, and hydroxy compounds . It has been reported to inhibit the decomposition of NaPF6 and improve the stability of FEC-containing electrolytes .Physical And Chemical Properties Analysis

The molecular weight of 3-Trimethylsilyl-2-oxazolidinone is 159.26 g/mol . It has a hydrogen bond donor count of 0 and a hydrogen bond acceptor count of 2 . Its rotatable bond count is 1 . The exact mass is 159.071555192 g/mol , and the monoisotopic mass is 159.071555192 g/mol . The topological polar surface area is 29.5 Ų , and it has a heavy atom count of 10 . The physical state at 20 degrees Celsius is liquid , and the density is 1.046 g/mL at 20 degrees Celsius .科学的研究の応用

Energy Storage Applications

3-Trimethylsilyl-2-oxazolidinone (TMSO) has shown promising applications in the field of energy storage, particularly in enhancing the stability and performance of sodium metal batteries (SMBs). It acts as a multifunctional additive that not only removes impurities such as H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6, thereby improving the stability of FEC-containing electrolytes. This is crucial for SMBs as they face challenges like sodium dendrite growth and severe electrode-electrolyte interface reactions .

Additionally, TMSO has been indicated to contribute to the power conversion efficiency (PCE) of perovskite solar cells (PSCs), which is a significant factor as PSCs efficiency has increased to over 25%. The role of TMSO in fabricating large-area uniform perovskite films with good light-trapping performance is an area of ongoing research .

作用機序

Target of Action

3-Trimethylsilyl-2-oxazolidinone (TMSO) is primarily used as a multifunctional additive in rechargeable sodium batteries . Its main targets are the electrolyte in the battery and the sodium metal anode .

Mode of Action

TMSO interacts with its targets by removing water (H2O) and hydrogen fluoride (HF) from the electrolyte . It also inhibits the decomposition of sodium hexafluorophosphate (NaPF6), thereby enhancing the stability of the electrolyte that contains fluoroethylene carbonate (FEC) .

Biochemical Pathways

The primary biochemical pathway affected by TMSO involves the formation of a stable cathode electrolyte interface (CEI) layer on the surface of sodium vanadium phosphate (Na3V2(PO4)3, NVP) . This process helps to mitigate cracking and structural pulverization of the NVP cathode, thereby imparting long-term cycling stability .

Pharmacokinetics

While specific ADME properties for TMSO are not readily available, it’s known that TMSO is a liquid with a density of 1.046 g/mL at 20 °C . It has a boiling point of 87-89 °C/0.8 mmHg and is sensitive to moisture . It hydrolyzes with water, indicating that it may undergo chemical changes in the presence of water .

Result of Action

The action of TMSO results in improved stability and performance of rechargeable sodium batteries . Specifically, a sodium metal battery with an optimized electrolyte shows stable cycling performance, maintaining a capacity retention rate of 93.1% after 1400 cycles at room temperature and an even higher rate of 96.6% after 270 cycles at 55°C .

Action Environment

The action of TMSO is influenced by environmental factors such as temperature and the presence of water. As TMSO is sensitive to moisture , it’s important to control the water content in the environment to ensure its effective action. Additionally, the performance of the sodium metal battery with TMSO varies with temperature, showing higher capacity retention at 55°C compared to room temperature .

Safety and Hazards

3-Trimethylsilyl-2-oxazolidinone is classified as a flammable liquid (Category 4, H227) . It is advised to avoid all personal contact, including inhalation . Protective clothing should be worn when there is a risk of exposure . It should be used in a well-ventilated area and contact with moisture should be avoided . When handling, eating, drinking, or smoking should be avoided . Containers should be kept securely sealed when not in use .

将来の方向性

3-Trimethylsilyl-2-oxazolidinone has been reported to be a multifunctional additive that not only removes H2O and HF from the electrolyte but also inhibits the decomposition of NaPF6 and improves the stability of FEC-containing electrolytes . This suggests potential future directions in the field of rechargeable sodium batteries .

特性

IUPAC Name |

3-trimethylsilyl-1,3-oxazolidin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2Si/c1-10(2,3)7-4-5-9-6(7)8/h4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUKCYOUETBBMFV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[Si](C)(C)N1CCOC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO2Si | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00195703 | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Trimethylsilyl-2-oxazolidinone | |

CAS RN |

43112-38-5 | |

| Record name | 3-(Trimethylsilyl)-2-oxazolidinone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=43112-38-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0043112385 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-(Trimethylsilyl)oxazolidin-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00195703 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(trimethylsilyl)oxazolidin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.050.981 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How does 3-Trimethylsilyl-2-oxazolidinone (TMS-ON) enhance the performance of lithium-ion batteries (LIBs)?

A1: TMS-ON acts as a multifunctional additive in LIB electrolytes, specifically benefiting Ni-rich cathode materials. [] First, it promotes the dissociation of LiPF6, a common LIB electrolyte salt. [] This, in turn, improves ionic conductivity. [] Second, TMS-ON prevents the hydrolysis of LiPF6, which would otherwise produce detrimental acidic species like hydrofluoric acid (HF). [] Third, TMS-ON acts as an HF scavenger, further protecting the electrolyte and electrode materials. [] This multi-pronged approach stabilizes the solid-electrolyte interphase (SEI) on the Ni-rich cathode, preventing structural degradation and capacity fading. []

Q2: Can you elaborate on the role of TMS-ON as a "safe surrogate for highly toxic aziridine"? [, ]

A2: In the synthesis of the radiation sensitizer RB-6145, researchers sought a safer alternative to aziridine, a highly toxic compound. [, ] TMS-ON was successfully employed as a mild and safe substitute in a key step of the synthesis. [, ] This involved reacting TMS-ON with an epichlorohydrin derivative, ultimately leading to the formation of the desired RB-6145 enantiomers. [, ] This substitution highlights the potential of TMS-ON in improving the safety profiles of chemical syntheses.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[2-[(2-Bromo-4,6-dinitrophenyl)azo]-5-(diallylamino)-4-methoxyphenyl]acetamide](/img/structure/B1345536.png)

![[1,1'-Biphenyl]-4-carbonitrile, 4'-nonyl-](/img/structure/B1345540.png)

![n-[3-(Dimethylamino)propyl]propanamide](/img/structure/B1345541.png)